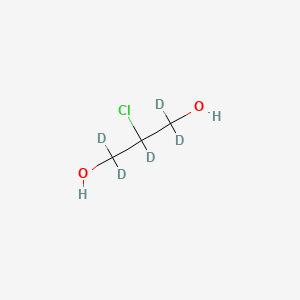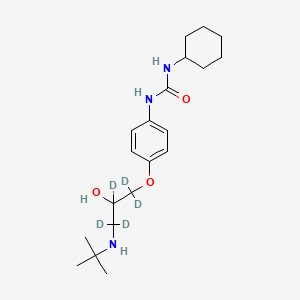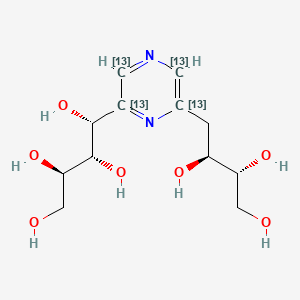
莫沙必利-N-氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mosapride N-Oxide is a metabolite of Mosapride . Mosapride is a gastroprokinetic agent that acts as a selective 5HT4 agonist . The chemical name for Mosapride N-Oxide is 2-((4-amino-5-chloro-2-ethoxybenzamido)methyl)-4-(4-fluorobenzyl)morpholine 4-oxide .
Molecular Structure Analysis
Mosapride N-Oxide has a molecular formula of C21H25ClFN3O4 and a molecular weight of 437.89 . It contains a total of 57 bonds, including 32 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 secondary amide (aromatic), 1 primary amine (aromatic), 1 positively charged N, and 1 quaternary N .
Chemical Reactions Analysis
The metabolism of Mosapride involves phase I and phase II reactions. The major phase I reactions include dealkylation and morpholine ring cleavage. Phase II reactions include glucuronide, glucose, and sulfate conjugation .
Physical And Chemical Properties Analysis
Mosapride N-Oxide is a solid substance with a light yellow to yellow color . It should be stored at 4°C in sealed storage, away from moisture .
科学研究应用
代谢谱和鉴定:莫沙必利,一种胃动力药,在大鼠体内经历各种代谢转化,包括 N-氧化,产生莫沙必利-N-氧化物。这种代谢物以及其他代谢物使用 UPLC-ESI-MS/MS 鉴定,提供了对莫沙必利全面代谢途径的见解,其中去烷基化作为主要途径,而 II 相代谢物主要通过葡萄糖醛酸化形成 (Sun et al., 2009)。
人体代谢研究:另一项关于莫沙必利人体代谢的研究鉴定了 16 种代谢物,包括莫沙必利-N-氧化物。该研究使用 UPLC-ESI-MS/MS 发现主要的 I 相反应是去烷基化和吗啉环裂解,而 II 相反应包括葡萄糖醛酸、葡萄糖和硫酸盐结合。这些结果表明莫沙必利在人和大鼠之间的代谢在质量上几乎没有差异 (Sun et al., 2014)。
大鼠组织分布和排泄研究:一项研究重点关注了莫沙必利及其活性代谢物(包括莫沙必利-N-氧化物 (M2))在大鼠中的分布和排泄。结果表明这些化合物在各种组织中分布广泛且迅速,其中十二指肠和盲肠中的浓度最高。该研究还强调了 M2 作为莫沙必利的主要排泄形式之一的重要性,尤其是在尿液中 (Li et al., 2020)。
药代动力学研究:使用 UPLC-MS/MS 进行了一项药代动力学研究,以同时测定莫沙必利及其代谢物(包括莫沙必利-N-氧化物)在大鼠血浆中的含量。这项研究有助于了解莫沙必利及其代谢物的药代动力学,这对于优化其治疗用途至关重要 (Zhao et al., 2015)。
作用机制
Target of Action
Mosapride N-Oxide, like its parent compound Mosapride, primarily targets the serotonin receptors in the digestive tract . It acts as a selective 5HT4 agonist and the major active metabolite of Mosapride, known as M1, additionally acts as a 5HT3 antagonist . These receptors play a crucial role in regulating the motility of the gastrointestinal tract.
Mode of Action
Mosapride N-Oxide interacts with its targets by stimulating the serotonin receptor in the digestive tract and increasing the release of acetylcholine . This interaction accelerates gastric emptying throughout the whole of the gastrointestinal tract in humans .
Biochemical Pathways
The activation of the 5HT4 receptor by Mosapride N-Oxide leads to an increase in the release of acetylcholine. This neurotransmitter then stimulates the smooth muscle in the gastrointestinal tract, enhancing motility and accelerating gastric emptying . This can have downstream effects on the overall digestion and absorption of nutrients.
Pharmacokinetics
It is known that the parent compound, mosapride, is well-absorbed and widely distributed in the body
Result of Action
The primary result of Mosapride N-Oxide’s action is the enhancement of gastrointestinal motility. This can help alleviate symptoms in various gastrointestinal disorders such as gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome .
安全和危害
When handling Mosapride N-Oxide, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化分析
Biochemical Properties
Mosapride N-Oxide, as a metabolite of Mosapride, may share some of its biochemical properties. Mosapride is known to act as a selective 5HT4 agonist
Cellular Effects
The cellular effects of Mosapride N-Oxide are not well studied. Its parent compound, Mosapride, is known to have effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Its parent compound, Mosapride, acts as a selective 5HT4 agonist
Metabolic Pathways
Mosapride N-Oxide is a metabolite of Mosapride , suggesting it may be involved in similar metabolic pathways
属性
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-4-oxidomorpholin-4-ium-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O4/c1-2-29-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(28,7-8-30-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJYXYWPAQJNFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2C[N+](CCO2)(CC3=CC=C(C=C3)F)[O-])Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858144 |
Source


|
| Record name | 4-Amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]-4-oxo-1,4lambda~5~-oxazinan-2-yl}methyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1161443-73-7 |
Source


|
| Record name | 4-Amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]-4-oxo-1,4lambda~5~-oxazinan-2-yl}methyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the major metabolic pathways of Mosapride in humans, and what is the significance of Mosapride N-Oxide?
A1: Research has identified two primary Phase I metabolic reactions for Mosapride in humans: dealkylation and morpholine ring cleavage. These reactions are followed by Phase II metabolism, which includes glucuronidation, glucosylation, and sulfation. [] Interestingly, Mosapride N-Oxide (M16) is one of the novel metabolites identified in human urine, feces, and plasma through UPLC-ESI-MS/MS analysis. [] This finding is particularly noteworthy because this metabolite, along with des-p-fluorobenzyl Mosapride (M3), is considered a major active metabolite of Mosapride. []
Q2: How does the metabolic profile of Mosapride differ between humans and rats?
A2: A comparative analysis of Mosapride metabolism in humans and rats revealed a high degree of similarity. In fact, all 16 metabolites identified in humans, including Mosapride N-Oxide, were also found in rats. [] This finding suggests minimal qualitative species difference in the metabolic pathways of Mosapride between these two species. This observation is significant for researchers, as it supports the use of rat models in preclinical studies investigating the pharmacological effects of Mosapride and its metabolites, including Mosapride N-Oxide.
Q3: What analytical techniques were employed to study the tissue distribution and excretion of Mosapride and its metabolites, including Mosapride N-Oxide?
A3: Researchers utilized ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS) to investigate the pharmacokinetic profile of Mosapride and its active metabolites, including Mosapride N-Oxide. [] This highly sensitive and specific method allowed for the accurate quantification of these compounds in various biological matrices, including tissue samples and excreta. The study revealed valuable insights into the absorption, distribution, metabolism, and excretion of Mosapride and highlighted the importance of Mosapride N-Oxide as a significant excretion form of the drug, particularly in urine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)
![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)

